(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol
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Overview
Description
(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound that features a pyrrolidine ring substituted with a tert-butylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 4-(tert-butyl)benzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of biocatalysts and green chemistry principles can also be explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and tert-butylphenyl-substituted molecules. Examples include:
- (4-(tert-Butyl)phenyl)methanamine
- (4-(tert-Butyl)phenyl)methanesulfonyl chloride
- tert-Butyl 4-(aminomethyl)-4-phenyl-1-piperidinecarboxylate .
Uniqueness
The uniqueness of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol lies in its specific substitution pattern and the presence of both a hydroxymethyl group and a tert-butylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
[4-(4-tert-butylphenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C16H25NO/c1-16(2,3)14-7-5-12(6-8-14)15-10-17(4)9-13(15)11-18/h5-8,13,15,18H,9-11H2,1-4H3 |
InChI Key |
AATMIODLBAMVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2CO)C |
Origin of Product |
United States |
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